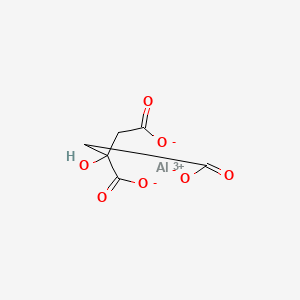
Aluminum citrate
Descripción general
Descripción
Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid . This compound is known for its various applications in different fields, including the oil industry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminium chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .
Industrial Production Methods: A stable aluminium citrate solution can be prepared by mixing an aluminium-chloride compound with an aqueous solution of citrate. The pH of the mixture is adjusted to a level of about 5.0 to 9.0 . This solution can be used as a liquid or dried for shipping and use at remote locations.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complex formation and substitution reactions. It can form complexes such as ammonium aluminium citrate by reacting with ammonium hydroxide .
Common Reagents and Conditions:
Complex Formation: this compound reacts with ammonium hydroxide to form ammonium aluminium citrate.
Substitution Reactions: It can react with metals like lead, forming a layer of charged metallic aluminium.
Major Products:
Ammonium Aluminium Citrate: Formed by mixing aluminium nitrate nonahydrate, citric acid, and ammonium hydroxide.
Metallic Aluminium: Formed by reacting aluminium citrate with metals like lead.
Aplicaciones Científicas De Investigación
Aluminum citrate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker for polymers in the oil industry.
Biology: Involved in the processes of absorption and accumulation of aluminium ions.
Medicine: Used as an antiperspirant and has potential implications in preventing diseases like silicosis.
Industry: Employed as a conformance control agent to improve oil production and reduce excess water production.
Mecanismo De Acción
Aluminum citrate exerts its effects by forming complexes with various ions. It can replace calcium ions in calcium citrate complexes, leading to increased phosphorus levels in the kidneys . This mechanism is associated with its potential to cause chronic renal failure and its suspected link to Alzheimer’s disease .
Comparación Con Compuestos Similares
Aluminium Acetate: Another aluminium compound used in various applications.
Ammonium Aluminium Citrate: Formed by reacting aluminium citrate with ammonium hydroxide.
Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its wide range of applications in different fields. Its role as a crosslinker in the oil industry and its potential medical applications set it apart from other aluminium compounds .
Propiedades
Número CAS |
813-92-3 |
|---|---|
Fórmula molecular |
C6H8AlO7 |
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
Key on ui other cas no. |
31142-56-0 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
aluminum citrate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














